molecular formula C17H22N2O2S B2630813 N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide CAS No. 953141-75-8

N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide

Cat. No.: B2630813
CAS No.: 953141-75-8
M. Wt: 318.44
InChI Key: YALNCCXJRJLIQY-UHFFFAOYSA-N
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Description

N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide is a synthetic sulfonamide derivative of significant interest in preclinical oncology research. Sulfonamide-based compounds have demonstrated potent antitumor properties by targeting critical cellular pathways . Specifically, related sulfonamides have been shown to inhibit tumor cell proliferation, colony formation, and migration, and can induce a novel form of programmed cell death known as ferroptosis . This ferroptotic cell death is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS); research indicates that certain sulfonamides can promote this process by targeting the KEAP1-NRF2-GPX4 signaling axis, leading to the downregulation of key antioxidant proteins like SLC7A11/XCT and GPX4 . Furthermore, the structural motif of this compound suggests potential as a kinase inhibitor. Molecular design strategies often incorporate a sulfonamide group connected to a hydrophobic tail (such as a naphthalene ring) and an amine-containing heterocycle (like 1-methylpiperidine), which are key pharmacophoric features for targeting the active site of kinases like VEGFR-2 . Inhibition of VEGFR-2 is a well-validated anti-angiogenic strategy to suppress tumor growth and metastasis . This makes this compound a valuable chemical tool for researchers investigating novel oncotherapeutic targets, kinase signaling pathways, and mechanisms of regulated cell death.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-19-11-9-14(10-12-19)13-18-22(20,21)17-8-4-6-15-5-2-3-7-16(15)17/h2-8,14,18H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALNCCXJRJLIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sul

Biological Activity

N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H23N3O2S
  • Molecular Weight : 335.45 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group mimics natural substrates, allowing the compound to act as an enzyme inhibitor or modulator.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit fatty acid binding protein 4 (FABP4), which plays a significant role in metabolic and inflammatory processes. This inhibition can potentially lead to therapeutic effects in conditions like diabetes and atherosclerosis .
  • Receptor Modulation : The structural components of the compound enhance its binding affinity to various receptors, influencing cellular signaling pathways.

Biological Activity and Therapeutic Applications

The compound has demonstrated various biological activities, including:

  • Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for treating infections.
  • Anti-inflammatory Effects : By inhibiting FABP4, the compound may reduce inflammation and contribute to managing inflammatory diseases .

Research Findings

Several studies have explored the biological activity of this compound:

Case Studies:

  • FABP4 Inhibition Study :
    • A study identified derivatives of naphthalene-1-sulfonamide as potent FABP4 inhibitors. The binding affinities were found to be comparable or superior to existing inhibitors, suggesting strong therapeutic potential .
  • Antimicrobial Evaluation :
    • In vitro studies have been conducted to assess the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibitory effects on bacterial growth, supporting its potential use in clinical settings.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits FABP4, impacting metabolic processes
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential reduction in inflammation via receptor modulation

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with two structurally related naphthalene derivatives:

Compound Name Core Structure Key Substituents Functional Group
N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide Naphthalene sulfonamide 1-Methylpiperidin-4-ylmethyl Sulfonamide
Compound 18 Naphthalene sulfonamide 2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl-piperidin-4-ylmethyl Sulfonamide
(E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine Naphthalene 4-Nitrophenyl allylidene Schiff base (imine)

Key Observations :

  • The target compound and Compound 18 share the naphthalene sulfonamide core but differ in piperidine substituents. Compound 18 incorporates a dihydrobenzofuran-ether group, which may enhance binding to serotonin (5-HT7) and adrenergic (α2A) receptors due to increased steric bulk and electronic effects .
  • The Schiff base derivative in replaces the sulfonamide with a nitroaryl group, favoring antimicrobial activity via interactions with microbial enzymes or membranes .

Implications :

  • The high yield (73%) of Compound 18 suggests efficient sulfonamide coupling under mild conditions . The target compound’s synthesis likely follows similar protocols but may require optimization for the methylpiperidine substituent.

Analysis :

  • The dihydrobenzofuran-ether group in Compound 18 likely enhances receptor selectivity compared to the target compound’s simpler methylpiperidine group.

Crystallographic and Conformational Studies

  • Compound 18: No crystallographic data provided, but its synthesis protocol aligns with standard sulfonamide coupling methods .
  • Schiff Base Derivative : Characterized via X-ray diffraction, confirming planar geometry conducive to antimicrobial activity.
  • Target Compound : Structural studies using programs like SHELX (widely employed for small-molecule refinement) could elucidate its conformation and intermolecular interactions .

Q & A

Q. What software tools enhance data security and collaborative analysis in chemical research?

  • Methodology :
  • Encrypted Repositories : Use platforms like ChemAxon or COMSOL for secure data storage.
  • Blockchain Audits : Track data modifications and ensure compliance with FAIR principles .

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